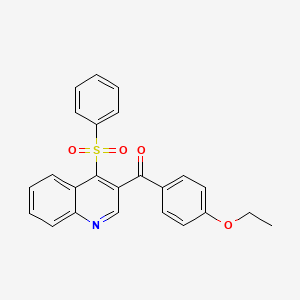

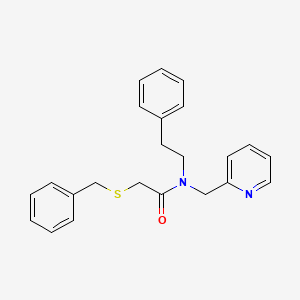

![molecular formula C25H24N4OS B2724388 N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide CAS No. 422531-95-1](/img/structure/B2724388.png)

N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinazoline derivatives, such as “N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide”, often involves the reaction of amines with cyanoacetates . For instance, the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates can yield cyanoacetamide derivatives . The synthesis of these compounds can be carried out under different reaction conditions .Molecular Structure Analysis

The molecular structure of “this compound” is based on a quinazoline scaffold . Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (containing two nitrogen atoms) .Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. For instance, they can participate in C-H/N-H bond activation reactions . They can also undergo dehydrogenative cyclizations with 2-aminoaryl alcohols and ketones or nitriles to provide quinolines or quinazolines .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Investigation

Research has led to the synthesis of novel quinazoline derivatives with significant pharmacological activities. For instance, Alagarsamy et al. (2007) reported the synthesis of novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones showing promising H1-antihistaminic activity with minimal sedation, indicating potential for development as new H1-antihistamines [V. Alagarsamy, V. Solomon, M. Murugan, 2007].

Antibacterial and Antiviral Properties

Geesi (2020) explored a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, demonstrating its synthesis and evaluation against bacterial strains, contributing to the field of antibacterial research [Mohammed H. Geesi, 2020]. Moreover, novel quinazolinone derivatives have shown antiviral activities against a range of respiratory and biodefense viruses, highlighting their potential in antiviral drug development [P. Selvam, Paulchamy Vijayalakshimi, D. Smee, B. Gowen, J. Julander, C. Day, D. Barnard, 2007].

Anticancer Activities

Research into quinazoline derivatives has also revealed their anticancer potentials. Bolakatti et al. (2020) designed and synthesized novel benzo[d]thiazolyl substituted-2-quinolone hybrids, showing significant anticancer activity, providing insights for developing potential anticancer agents [G. Bolakatti, M. Palkar, M. Katagi, Girish Hampannavar, R. Karpoormath, Shilpa Ninganagouda, A. Badiger, 2020].

Photodynamic Therapeutics

Mikra et al. (2022) synthesized quinazolin-4(3H)-ones showing photo-activity towards plasmid DNA under UV radiation, suggesting potential for developing photo-chemo or photodynamic therapeutics [Chrysoula Mikra, Maria Bairaktari, Marina-Theodora Petridi, A. Detsi, K. Fylaktakidou, 2022].

Wirkmechanismus

Target of Action

The primary target of N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide, also known as GNF-Pf-768, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to be a member of the major facilitator superfamily (MFS) .

Mode of Action

this compound interacts with its target, pfmfr3, and induces resistance in parasites from different genetic backgrounds when exposed to sublethal concentrations of the compound .

Biochemical Pathways

The compound affects the mitochondrial transport pathways in Plasmodium falciparum parasites. It is suggested that pfmfr3 plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .

Result of Action

The molecular and cellular effects of this compound’s action include decreased sensitivity to the compound itself and other compounds that have a mitochondrial mechanism of action .

Action Environment

falciparum parasites in the low nanomolar to low micromolar range .

Zukünftige Richtungen

The future directions for research on “N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide” and similar compounds could involve further exploration of their anti-angiogenesis activities . Additionally, the development of more efficient synthesis methods and the investigation of other potential biological activities could also be areas of future research .

Eigenschaften

IUPAC Name |

N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4OS/c1-29(17-20-12-6-3-7-13-20)23(30)18-31-25-27-22-15-9-8-14-21(22)24(28-25)26-16-19-10-4-2-5-11-19/h2-15H,16-18H2,1H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECRVJDNGKKFTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

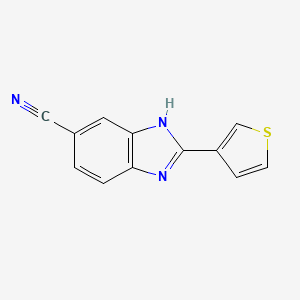

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2724305.png)

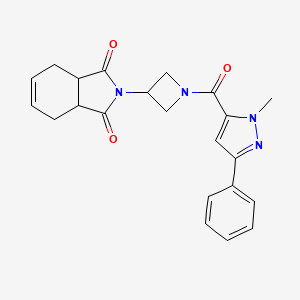

![3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2724309.png)

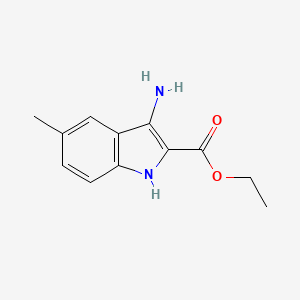

![1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2724313.png)

![2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]acetamide](/img/structure/B2724317.png)

![7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B2724321.png)

![8-(3,4-dimethylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2724326.png)